5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups, including a tert-butyl group, a hydroxy group, an indole moiety, and a benzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrol-2-One Core: This can be achieved through a cyclization reaction involving an appropriate diketone and an amine.
Introduction of the Indole Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the indole group to the pyrrol-2-one core.
Addition of the Tert-Butyl and Benzoyl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential as a lead compound for the development of new drugs, particularly in the areas of cancer and neurological disorders.
Industry: Its unique structure could make it useful in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,5-, 3,6-, and 3,4,5,6-tert-Butylsulfanylphthalonitriles
- Benzo[1,2-d;4,5-d′]-bis[1,3]dithioles
- tert-Butyl halides
Uniqueness
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups and its potential biological activities. Unlike similar compounds, it contains both an indole moiety and a pyrrol-2-one core, which may confer unique properties in terms of biological activity and chemical reactivity.
Properties
Molecular Formula |
C32H32N2O3 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4Z)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H32N2O3/c1-20-9-11-22(12-10-20)29(35)27-28(21-13-15-24(16-14-21)32(2,3)4)34(31(37)30(27)36)18-17-23-19-33-26-8-6-5-7-25(23)26/h5-16,19,28,33,35H,17-18H2,1-4H3/b29-27- |
InChI Key |
FMBRKSRMRWPJRS-OHYPFYFLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C)O |
Origin of Product |
United States |
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